Sodium 5-bromo-6-chloropyridine-3-sulfinate
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Overview
Description
Sodium 5-bromo-6-chloropyridine-3-sulfinate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine, chlorine, and sulfinate groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-6-chloropyridine-3-sulfinate typically involves the halogenation of pyridine derivatives followed by sulfonation One common method includes the bromination and chlorination of pyridine to introduce the bromine and chlorine atoms at the desired positions
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-6-chloropyridine-3-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfinate group can undergo oxidation to form sulfonates or reduction to form sulfides.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophilic partner.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products:
Substituted Pyridines: Products with various functional groups replacing the halogens.
Sulfonates and Sulfides: Depending on the oxidation or reduction conditions.
Scientific Research Applications
Sodium 5-bromo-6-chloropyridine-3-sulfinate has a wide range of applications in scientific research:
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-bromo-6-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions that modify biological molecules. The halogen atoms can also influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to the modulation of biological pathways, contributing to its observed effects .
Comparison with Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Bromopyridine: Another halogenated pyridine with applications in organic synthesis.
Pyridine-3-sulfonamide: A sulfonamide derivative with potential biological activities.
Uniqueness: Sodium 5-bromo-6-chloropyridine-3-sulfinate is unique due to the combination of bromine, chlorine, and sulfinate groups on the pyridine ring
Properties
Molecular Formula |
C5H2BrClNNaO2S |
---|---|
Molecular Weight |
278.49 g/mol |
IUPAC Name |
sodium;5-bromo-6-chloropyridine-3-sulfinate |
InChI |
InChI=1S/C5H3BrClNO2S.Na/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1 |
InChI Key |
NUGQCGZCNFDJKE-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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